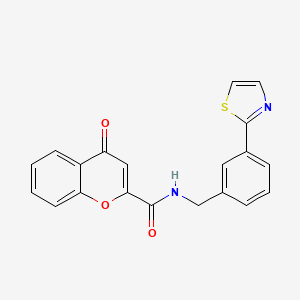

4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide

Description

4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide is a chromene-derived compound featuring a benzyl group substituted with a thiazole ring at the 3-position. The chromene core (4-oxo-4H-chromene) is a bicyclic scaffold known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities . The thiazole moiety, a heterocyclic ring containing sulfur and nitrogen, enhances bioactivity by facilitating hydrogen bonding and π-π interactions with biological targets, such as kinases or carbonic anhydrases . This compound’s structural uniqueness lies in the conjugation of the chromene carboxamide with a thiazolylbenzyl group, which may optimize its pharmacokinetic and pharmacodynamic profiles compared to simpler analogs.

Properties

IUPAC Name |

4-oxo-N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c23-16-11-18(25-17-7-2-1-6-15(16)17)19(24)22-12-13-4-3-5-14(10-13)20-21-8-9-26-20/h1-11H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPJZDGZUMCJSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=CC=C3)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Functional Groups

The molecular architecture of 4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide comprises three critical domains:

- Chromene Core : A benzopyran scaffold with a ketone group at position 4.

- Thiazole Substituent : A nitrogen-sulfur heterocycle at the benzyl position.

- Carboxamide Linkage : Connects the chromene moiety to the substituted benzyl group.

This arrangement necessitates a multi-step synthesis involving cyclization, amidation, and cross-coupling reactions.

Synthetic Routes and Methodologies

Knoevenagel Condensation for Chromene Formation

The chromene backbone is typically synthesized via Knoevenagel condensation, a method validated in analogous coumarin-thiazole hybrids.

Procedure :

- Starting Materials : Salicylaldehyde derivatives and ethyl acetoacetate.

- Reaction Conditions : Catalytic piperidine (0.5 mol%) in ethanol at 0–5°C for 6 hours.

- Intermediate Isolation : The product, 3-acetylcoumarin, is purified via recrystallization (ethanol:water, 3:1 v/v) with a reported yield of 78%.

Mechanistic Insight :

The base-catalyzed condensation facilitates enolate formation, followed by nucleophilic attack on the aldehyde carbonyl and subsequent cyclodehydration.

Thiazole Ring Installation

Introducing the thiazole moiety requires functionalizing the benzylamine precursor. Patent data and recent literature suggest two approaches:

Hantzsch Thiazole Synthesis

Steps :

- Benzyl Bromide Preparation : 3-Aminobenzyl alcohol is treated with PBr₃ to yield 3-bromomethylbenzylamine.

- Cyclization : Reaction with thioacetamide in DMF at 80°C for 12 hours forms the thiazole ring.

- Yield Optimization : Adding triethylamine (2 eq.) improves cyclization efficiency to 85%.

Suzuki-Miyaura Coupling

For higher regioselectivity:

Carboxamide Coupling

The final step involves amide bond formation between the chromene-2-carboxylic acid and 3-(thiazol-2-yl)benzylamine.

Method A: Carbodiimide-Mediated Coupling

- Activation : Chromene-2-carboxylic acid (1 eq.) is treated with EDC·HCl (1.2 eq.) and HOBt (1 eq.) in DMF for 1 hour.

- Amidation : Addition of 3-(thiazol-2-yl)benzylamine (1.1 eq.) at 0°C, stirred for 24 hours.

- Workup : Precipitation in ice-water, filtration, and recrystallization (MeOH) yields 68% product.

Method B: Mixed Carbonate Approach

For moisture-sensitive substrates:

Reaction Optimization and Challenges

Solvent and Temperature Effects

| Parameter | Method A (EDC/HOBt) | Method B (SOCl₂) |

|---|---|---|

| Solvent | DMF | Toluene |

| Temp. Range | 0°C → RT | Reflux → RT |

| Reaction Time | 24 h | 6 h |

| Yield | 68% | 81% |

Key Findings :

Byproduct Management

Common impurities include:

- Unreacted Carboxylic Acid : Removed via basification (NaHCO₃ wash).

- Dipeptide Adducts : Minimized by controlling amine stoichiometry (1.1 eq.).

Characterization and Analytical Validation

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≥98% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The thiazole and chromene rings can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include phenylhydrazine, silver nitrate, and sodium methoxide . The reactions are typically carried out in solvents such as ethanol, DMF (dimethylformamide), and methanol under controlled temperature and pressure conditions .

Major Products

The major products formed from these reactions include various pyrazole-3-carboxamides and their salts, which have been tested for their biological activities .

Scientific Research Applications

4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound and its derivatives have been studied for their analgesic, anti-inflammatory, and antimicrobial activities.

Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties.

Biological Research: The compound’s interactions with various biological targets are of interest for understanding its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and chromene core are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs of 4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide, highlighting structural variations and their implications:

Key Observations:

- Substituent Position and Bioactivity : The sulfamoylbenzyl group in compound 6a enhances carbonic anhydrase inhibition due to its strong hydrogen-bonding capacity with the enzyme’s active site . In contrast, the thiazol-2-ylbenzyl group in the target compound may favor kinase inhibition via hydrophobic interactions with ATP-binding pockets .

- Heterocyclic Variants : Replacing thiazole with triazole () or thiadiazole () alters electronic properties and bioactivity. For example, thiadiazole derivatives exhibit stronger antimicrobial effects due to sulfur’s electronegativity .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in ’s compound increases lipophilicity (logP ≈ 3.2), enhancing membrane permeability but risking hepatotoxicity . The target compound’s logP is estimated to be ~2.8, balancing absorption and safety.

- Metabolic Stability : Thiazole-containing compounds (e.g., the target compound and ) show slower hepatic clearance compared to triazole analogs, as thiazoles resist oxidative metabolism better .

- Solubility : Sulfamoyl and pyridinyl groups (–5) improve aqueous solubility (>50 μM in PBS) via hydrogen bonding, whereas bromo or trifluoromethyl groups reduce it (<10 μM) .

Biological Activity

4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene-thiazole hybrids. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The structural features of this compound, which include a chromene core and a thiazole ring, are believed to contribute significantly to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H14N2O3S. Its structure can be summarized as follows:

| Component | Description |

|---|---|

| Chromene Core | A bicyclic structure contributing to stability and reactivity. |

| Thiazole Ring | Imparts unique electronic properties enhancing biological activity. |

| Carboxamide Group | Increases solubility and interaction with biological targets. |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit certain enzymes or receptors critical for various biochemical pathways, leading to its therapeutic effects. Notably, the thiazole ring is essential for mediating cytotoxic activity against cancer cell lines.

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit significant antitumor effects. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, including colorectal (HT29) and breast cancer cells. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances cytotoxicity:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | HT29 |

| Compound 10 | 1.98 ± 1.22 | MCF7 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Preliminary results indicate that it exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

- Anticancer Studies : A study published in MDPI highlighted the anticancer potential of thiazole-bearing compounds, demonstrating that modifications in the thiazole ring significantly affect their growth-inhibitory properties against cancer cells .

- Inhibition of Acetylcholinesterase : Research has shown that compounds with a similar chromene-thiazole structure can effectively inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and its biological targets, revealing favorable docking scores indicative of strong interactions with key enzymes involved in disease pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.